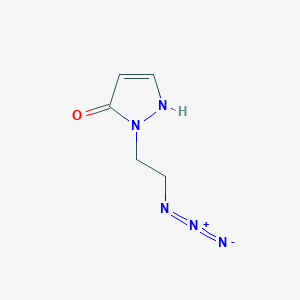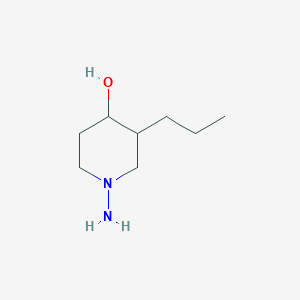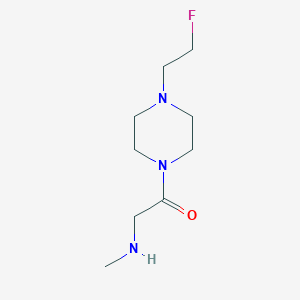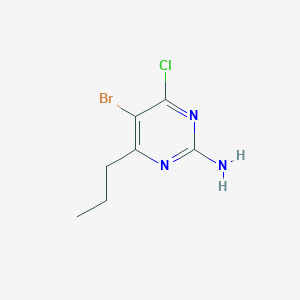
1-(2-azidoethyl)-1H-pyrazol-5-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-((2-azidoethyl)disulfaneyl)ethan-1-amine was achieved by reacting cysteamine with 1,2-bis(2-azidoethyl) disulfane . Another example is the oxidative intramolecular cyclization of 1-(2-azidoethyl)-6-methoxyisoquinolin-7-ol followed by dehydrogenation with a hypervalent iodine reagent .
Molecular Structure Analysis
The molecular structure of “1-(2-azidoethyl)-1H-pyrazol-5-ol” can be inferred from similar compounds. For instance, the structure of all synthesized hybrid aurones was confirmed based on their spectral (FT-IR, 1H NMR, 13C NMR) and HRMS data .
Aplicaciones Científicas De Investigación
Synthesis Techniques and Derivatives
A variety of synthetic approaches have been employed to create derivatives of pyrazole compounds, including "1-(2-azidoethyl)-1H-pyrazol-5-ol," for potential use in medicinal chemistry and catalysis. For instance, novel azides and triazoles based on 1H-pyrazole-3(5)-carboxylic acids have been developed, highlighting the versatility of pyrazole compounds in synthesizing ligands for medicinal chemistry applications and metal complex catalysis (Dalinger et al., 2020).
Applications in Scientific Research
Anticancer and Antipsychotic Potential
Certain pyrazole derivatives, including those structurally related to "this compound," have been evaluated for their potential antipsychotic properties. These compounds, such as 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, have shown promise in behavioral animal tests without interacting with dopamine receptors, a characteristic of known antipsychotics (Wise et al., 1987).
Antibacterial Activity
Derivatives of pyrazole, including those similar to "this compound," have been synthesized and tested for their antibacterial activity against various pathogens. This includes research on compounds like 4,4′-(aryl or alkyl methylene)-bis(1H-pyrazol-5-ol) derivatives, which have shown significant antibacterial properties (Bhavanarushi et al., 2013).
Antioxidant and Anticancer Activities
The antioxidant and anticancer activities of pyrazole derivatives are also notable areas of research. Studies on compounds like 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) have demonstrated potential cytotoxic effects on human cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Cadena-Cruz et al., 2021).
Mecanismo De Acción
Target of Action
Azide groups in similar compounds have been known to participate in click chemistry reactions, which are often used in bioconjugation and click chemistry applications .
Mode of Action
Azide groups in similar compounds have been known to undergo reactions such as polymerization triggered by sodium periodate . This reaction involves the transformation of the azide group, which could potentially lead to changes in the compound’s interaction with its targets.
Biochemical Pathways
Azide groups in similar compounds have been known to participate in reactions that lead to the formation of polymers . These polymers could potentially interact with various biochemical pathways, affecting their downstream effects.
Pharmacokinetics
Similar compounds have been reported to have varying degrees of solubility in water and organic solvents , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been known to form polymers , which could potentially have various effects at the molecular and cellular level.
Action Environment
Similar compounds have been reported to be stable in water , suggesting that the compound’s action, efficacy, and stability could potentially be influenced by the presence of water and other environmental factors.
Análisis Bioquímico
Biochemical Properties
1-(2-Azidoethyl)-1H-pyrazol-5-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as heme oxygenase-1, which regulates redox homeostasis . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to modulation of their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce the expression of genes involved in antioxidant responses, such as heme oxygenase-1, and enhance cellular glutathione levels . These changes can lead to improved cellular resilience against oxidative stress and other environmental challenges.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and proteins. For instance, it has been shown to interact with 5-lipoxygenase, an enzyme involved in inflammatory processes . This interaction can lead to enzyme inhibition or activation, depending on the specific context. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical applications. In laboratory settings, this compound has been observed to exhibit stable properties under controlled conditions. Its long-term effects on cellular function can vary depending on the specific experimental setup. For instance, in vitro studies have shown that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower dosages, this compound can enhance cellular resilience and improve metabolic function. At higher dosages, it may exhibit toxic or adverse effects. For example, studies have shown that high doses of this compound can lead to oxidative stress and cellular damage . Therefore, careful consideration of dosage is essential in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to influence the aspartic acid metabolic pathway, which is essential for the synthesis of amino acids such as lysine, threonine, methionine, and isoleucine . These interactions can lead to changes in metabolic flux and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments. For example, it has been observed to interact with transport proteins that facilitate its uptake and distribution within cells . These interactions can influence its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of this compound is an important factor in its biochemical activity. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it has been shown to localize to the cytoplasm and interact with cytoplasmic proteins involved in oxidative stress responses . These interactions can influence its activity and function within the cell.
Propiedades
IUPAC Name |
2-(2-azidoethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O/c6-9-7-3-4-10-5(11)1-2-8-10/h1-2,8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZDPZIDUBTZKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN(C1=O)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Ethoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1491172.png)


![(E)-4-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobut-2-enoic acid](/img/structure/B1491178.png)
![2-amino-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one](/img/structure/B1491179.png)
![6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)nicotinic acid](/img/structure/B1491180.png)
![(E)-4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobut-2-enoic acid](/img/structure/B1491181.png)
![(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1491183.png)
![2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one](/img/structure/B1491186.png)
![3-(2-Azidoethyl)-6-methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1491187.png)



